1,1,1,3,3,3-Hexabromoacetone

Description

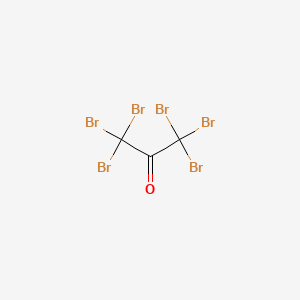

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexabromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br6O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAWQAMKUMLDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549348 | |

| Record name | Hexabromopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23162-64-3 | |

| Record name | Hexabromopropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexabromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1,1,3,3,3 Hexabromoacetone

Established Laboratory and Industrial Synthesis Routes

The following sections detail well-documented methods for the synthesis of Ethyl Tribromoacetate. These processes are often mistakenly associated with the production of Hexabromoacetone due to the similarity of the starting materials.

A primary method for synthesizing Ethyl Tribromoacetate involves the reaction of Tribromoacetic Anhydride (B1165640) with absolute ethanol (B145695). researchgate.netresearchgate.net This reaction is typically conducted in an ice bath due to its exothermic nature. researchgate.netresearchgate.net After the reaction reaches completion, any excess ethanol is removed under a vacuum. The subsequent distillation of the crude product yields Ethyl Tribromoacetate with high purity. researchgate.netresearchgate.net Research indicates that this method can achieve a yield of approximately 88%. researchgate.netresearchgate.net

An alternative and common route is the direct esterification of Tribromoacetic Acid with ethanol. researchgate.netresearchgate.net In this process, concentrated sulfuric acid is carefully added to a mixture of the two reactants to act as a catalyst. researchgate.netresearchgate.net The reaction mixture is then refluxed for a period of three to six hours. researchgate.netresearchgate.net Following reflux, the product is worked up by pouring the mixture into water and separating the organic layer. This layer is then washed with water and a saturated sodium bicarbonate solution before being dried over anhydrous sodium sulfate. researchgate.net This esterification process typically results in a yield of around 82%. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Efficiency and Economic Feasibility

When comparing the two established routes for the production of Ethyl Tribromoacetate, several factors come into play, including yield, reaction conditions, and the cost of starting materials.

The synthesis using Tribromoacetic Anhydride provides a higher yield (88%) compared to the esterification of Tribromoacetic Acid (82%). researchgate.netresearchgate.net However, the economic feasibility often favors the esterification method. researchgate.net This is primarily due to the cost and process of obtaining the starting reagents. researchgate.net Tribromoacetic Acid is generally more accessible and less expensive than its anhydride counterpart.

The esterification reaction requires a longer reaction time (3-6 hours of reflux) compared to the more rapid, exothermic reaction of the anhydride. researchgate.netresearchgate.net However, the operational simplicity and the use of a common, inexpensive acid catalyst (sulfuric acid) contribute to the economic advantage of the esterification route. The workup for both procedures is comparable, involving washing and purification steps.

The following table provides a comparative overview of the two synthetic methods for Ethyl Tribromoacetate:

| Feature | Synthesis via Tribromoacetic Anhydride | Synthesis via Esterification of Tribromoacetic Acid |

| Primary Reactants | Tribromoacetic Anhydride, Ethanol | Tribromoacetic Acid, Ethanol |

| Catalyst | None (direct reaction) | Concentrated Sulfuric Acid |

| Reported Yield | 88% researchgate.netresearchgate.net | 82% researchgate.netresearchgate.net |

| Reaction Time | Shorter, exothermic reaction | 3 - 6 hours (reflux) researchgate.netresearchgate.net |

| Economic Feasibility | Less feasible due to reactant cost | Considered more economically feasible researchgate.net |

Reactivity and Advanced Reaction Mechanisms of 1,1,1,3,3,3 Hexabromoacetone

Hexabromoacetone-Mediated Halogenation Reactions

Reactivity Profiles and Selectivity in Hexabromoacetone-Induced Brominations

The reactivity of the hexabromoacetone/triphenylphosphine (B44618) system is notably high. researchgate.net Comparative studies have shown that HBA exhibits significantly greater reactivity than other common brominating agents like carbon tetrabromide (CBr4). researchgate.net

Selectivity is a key feature of HBA-mediated brominations. For instance, in competitive reactions involving alkanes and alcohols, the bromination of the alkane substrate occurs directly, indicating a preference for the hydrocarbon. researchgate.net Furthermore, the system demonstrates selectivity in the bromination of saturated hydrocarbons, with minimal competing C–H oxidation. researchgate.net

The reaction conditions can be tailored to favor specific outcomes. For example, the bromination of various primary and secondary alcohols can be achieved at room temperature within a very short period, making it suitable for acid-sensitive substrates. researchgate.net

Investigation of Nucleophilic Substitution (SN2) Mechanisms in Alcohol Bromination

The conversion of alcohols to alkyl bromides using hexabromoacetone and triphenylphosphine is understood to proceed via a nucleophilic substitution pathway. While the detailed mechanism can vary depending on the alcohol's structure, evidence points towards an SN2-type mechanism for primary and some secondary alcohols. nsf.govucsb.edu

In a typical SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. ucsb.edu In the context of alcohol bromination, the hydroxyl group is a poor leaving group. libretexts.org Therefore, it must first be activated. In the HBA/PPh3 system, the alcohol's oxygen atom likely attacks the phosphorus atom of triphenylphosphine, which has been activated by the hexabromoacetone. This forms a good leaving group, which is then displaced by the bromide ion in an SN2 fashion. researchgate.net

For primary alcohols such as 1-pentanol (B3423595) and 3-methyl-1-butanol, the reaction proceeds without rearrangement, which is characteristic of an SN2 pathway. nsf.gov However, with secondary and tertiary alcohols, the possibility of SN1 pathways, involving carbocation intermediates, increases, which can lead to rearrangements. nsf.govlibretexts.org

Comparative Analysis with Other Brominating Agents (e.g., Ethyl Tribromoacetate, Tetrabromomethane)

The combination of hexabromoacetone and triphenylphosphine has been shown to be a more reactive brominating agent compared to other systems. researchgate.net

Hexabromoacetone vs. Tetrabromomethane (CBr4): In competitive reactions, hexabromoacetone (Br3CCOCBr3) displays significantly higher reactivity, approximately nine times that of tetrabromomethane (CBr4). researchgate.net

Hexabromoacetone vs. Ethyl Tribromoacetate (Br3CCO2Et): Both hexabromoacetone and ethyl tribromoacetate, when used with triphenylphosphine, are effective for the bromination of alcohols. researchgate.net They provide a new and efficient method for this conversion under mild conditions. researchgate.net

The table below summarizes the comparative reactivity of different brominating agents.

Selective Bromination of Hydrocarbons Utilizing Hexabromoacetone

1,1,1,3,3,3-Hexabromoacetone has proven to be an effective reagent for the selective bromination of saturated hydrocarbons. researchgate.net When used with an oxidovanadium(IV) picolinate (B1231196) catalyst, HBA facilitates the bromination with excellent selectivity and no competing C–H oxidation. researchgate.net

A notable example is the bromination of cyclododecane, which yields cyclododecyl bromide as the major product with only trace amounts of oxidized byproducts. researchgate.net This high degree of selectivity is a significant advantage of this system. researchgate.net

The mechanism of this selective bromination is believed to proceed via the direct reaction with the alkane substrate. researchgate.net Competitive bromination studies involving both an alkane and an alcohol have shown that the alkyl bromide is formed directly from the alkane. researchgate.net

The following table provides examples of selective hydrocarbon bromination using hexabromoacetone.

Bromination of Dicarbonyl Compounds (e.g., Diethyl Malonate)

Hexabromoacetone is also an effective reagent for the bromination of active methylene (B1212753) compounds, such as diethyl malonate. semanticscholar.org The reaction, conducted at room temperature under UV irradiation, can be controlled to produce either the monobrominated or dibrominated product. semanticscholar.org The extent of bromination is dependent on the reaction time and the amount of HBA used, allowing for selective synthesis of either diethyl bromomalonate or diethyl dibromomalonate. semanticscholar.org

Table 2: Bromination of Diethyl Malonate with HBA under UV Irradiation

| Substrate | Reagent | Conditions | Products | Controllability |

| Diethyl Malonate | This compound | Room Temperature, UV Irradiation | Diethyl monobromomalonate, Diethyl dibromomalonate | Product distribution depends on reaction time and amount of HBA |

Functional Group Protection and Deprotection Strategies Employing Hexabromoacetone

Hexabromoacetone has emerged as a versatile catalyst for both the protection of functional groups and the deprotection of others, often proceeding rapidly and in high yields under mild conditions, such as UV irradiation. semanticscholar.orgresearchgate.net

Protection Methodologies for Alcohols and Aldehydes

HBA can be used in catalytic amounts for the protection of alcohols and aldehydes. For example, it efficiently catalyzes the protection of glycerol (B35011) by reacting it with acetone (B3395972) to form solketal (B138546), achieving a 90% yield in just 10 minutes. researchgate.net Similarly, the protection of benzaldehyde (B42025) with methanol (B129727) to yield benzaldehyde dimethyl acetal (B89532) occurs in 95% yield within the same timeframe. researchgate.net These reactions are believed to proceed through radical intermediates. semanticscholar.org

Deprotection Methodologies for Acetals, Ketals, and Oximes

The deprotection of various functional groups is another significant application of hexabromoacetone, particularly under UV irradiation where it acts as an efficient catalyst. semanticscholar.orgresearchgate.net The deprotection of benzaldehyde dimethyl acetal to benzaldehyde was achieved in over 90% yield within a remarkable 15 seconds using only 2.5 mol% of HBA. researchgate.net HBA has also been successfully employed for the deprotection of other acetals and ketals, as well as for the deoximation of various oximes to their corresponding carbonyl compounds, often with very high yields. semanticscholar.orgresearchgate.net The choice of solvent has been noted to play a significant role in the efficiency of these HBA-catalyzed reactions. researchgate.net

Table 3: HBA-Catalyzed Protection and Deprotection Reactions

| Reaction Type | Substrate | Reagent(s) | Catalyst | Conditions | Product | Yield | Time |

| Protection | Glycerol | Acetone | HBA | - | Solketal | 90% | 10 min |

| Protection | Benzaldehyde | Methanol | HBA | - | Benzaldehyde dimethyl acetal | 95% | 10 min |

| Deprotection | Benzaldehyde dimethyl acetal | - | 2.5 mol% HBA | UV Irradiation | Benzaldehyde | >90% | 15 s |

Investigation of Reaction Mechanisms in Protection/Deprotection, including Radical Intermediates and Solvent Effects

This compound (HBA) has demonstrated its utility as an efficient reagent for the protection of alcohols and aldehydes, as well as for the deprotection of acetals, ketals, and oximes. semanticscholar.orgresearchgate.net The mechanism of these transformations is believed to involve radical intermediates, a hypothesis supported by tests using radical trapping agents. semanticscholar.org The carbon-bromine bonds in HBA are relatively weak and can be cleaved by ultraviolet (UV) irradiation to generate bromine radicals, which initiate the reactions. semanticscholar.org

In protection reactions, such as the formation of solketal from glycerol and acetone or the protection of benzaldehyde with methanol, HBA acts as a catalyst. semanticscholar.org For instance, the protection of glycerol can yield 90% solketal in just 10 minutes, while benzaldehyde can be converted to benzaldehyde dimethyl acetal in 95% yield over the same period. researchgate.net

Conversely, in deprotection reactions, HBA's role is equally effective. The deprotection of benzaldehyde dimethyl acetal using a catalytic amount of HBA (2.5 mol%) under UV irradiation can produce benzaldehyde in over 90% yield within a mere 15 seconds. researchgate.net

The proposed general mechanism for these reactions involves the following steps:

Initiation: Homolytic cleavage of a C-Br bond in hexabromoacetone, often initiated by UV light, generates a bromine radical and a pentabromoacetonyl radical.

Propagation: The bromine radical abstracts a hydrogen atom from the substrate (in protection reactions) or participates in a cascade that leads to the cleavage of the protecting group (in deprotection reactions), generating a substrate radical. This radical then continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species. oxfordsciencetrove.comlumenlearning.com

Table 1: Efficiency of Hexabromoacetone in Protection and Deprotection Reactions This table summarizes the reaction conditions and outcomes for selected protection and deprotection reactions catalyzed by this compound.

| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Time | Yield (%) |

|---|---|---|---|---|---|

| Protection | Glycerol & Acetone | Solketal | Catalytic | 10 min | 90 |

| Protection | Benzaldehyde & Methanol | Benzaldehyde dimethyl acetal | Catalytic | 10 min | 95 |

| Deprotection | Benzaldehyde dimethyl acetal | Benzaldehyde | 2.5 | 15 s | >90 |

Catalytic Applications of Hexabromoacetone in Organic Transformations

Beyond its use in protection and deprotection chemistry, hexabromoacetone has emerged as a catalyst in other significant organic transformations. Its ability to promote reactions efficiently under mild conditions highlights its potential as a valuable tool in synthetic organic chemistry.

Hexabromoacetone has been identified as a novel and highly efficient catalyst for the chemoselective N-tert-butyloxycarbonylation of both aliphatic and aromatic amines. researchgate.net This reaction, which involves the introduction of the tert-butyloxycarbonyl (Boc) protecting group, is a fundamental transformation in peptide synthesis and medicinal chemistry.

The use of hexabromoacetone as a catalyst offers a simple and effective method for the preparation of N-Boc protected amines. researchgate.net The reactions proceed smoothly at room temperature, providing good to excellent yields of the desired products in short reaction times. researchgate.net This catalytic system demonstrates high chemoselectivity, meaning it selectively protects the amine functional group even in the presence of other reactive functional groups. researchgate.net

The catalytic activity of hexabromoacetone in this context is significant because many traditional methods for N-Boc protection require stoichiometric amounts of reagents or harsh reaction conditions. The development of a catalytic method using a readily available reagent like hexabromoacetone represents a more atom-economical and environmentally benign approach.

Table 2: Catalytic Performance of Hexabromoacetone in N-tert-Butyloxycarbonylation of Amines This table provides an overview of the advantages of using hexabromoacetone as a catalyst for the N-Boc protection of amines.

| Parameter | Observation |

|---|---|

| Catalyst | This compound |

| Substrates | Aliphatic and Aromatic Amines |

| Reaction | N-tert-Butyloxycarbonylation |

| Temperature | Room Temperature |

| Yields | Good to Excellent |

| Reaction Time | Short |

| Selectivity | Chemoselective |

Theoretical and Computational Chemistry Studies of 1,1,1,3,3,3 Hexabromoacetone

Quantum-Mechanical Investigations of Molecular Structure and Reactivity of Hexabromoacetone

Quantum chemistry serves as a foundational tool in modern chemistry, applying the principles of quantum mechanics to predict and explain the behavior of matter at the molecular level. solubilityofthings.com Through these methods, it is possible to calculate key molecular properties such as bond lengths and angles by solving the Schrödinger Equation for complex systems. solubilityofthings.com Understanding the electronic structure is critical for determining chemical bonding, molecular geometry, and reactivity. solubilityofthings.comnorthwestern.edu

For 1,1,1,3,3,3-hexabromoacetone, quantum-mechanical calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity. solubilityofthings.com The presence of six highly electronegative bromine atoms significantly influences the electron density around the carbonyl group, making the carbon atoms of the two tribromomethyl groups highly electrophilic.

The reactivity of hexabromoacetone has been demonstrated in various organic transformations. It is recognized as an efficient reagent for the bromination of saturated hydrocarbons. researchgate.net It is also employed as a tribromoacetylating agent for primary alcohols and amines. lookchem.com Furthermore, it participates in the Favorskii rearrangement, a reaction of α-halo ketones that results in the formation of carboxylic acid derivatives. wikipedia.orgnumberanalytics.com Quantum chemical studies are essential for modeling the reaction mechanisms, including the formation of intermediates and transition states, for such processes. diva-portal.org

Computational Modeling of Halogen Bonding Interactions with Anions Involving Hexabromoacetone

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site on another molecule. wikipedia.orgrsc.org This interaction is highly directional and plays a significant role in supramolecular chemistry and crystal engineering. rsc.orgmdpi.com The strength of a halogen bond can be modulated by changing the electron-withdrawing nature of the substituents on the halogen-bond donor. mdpi.com

Computational studies have been instrumental in characterizing the halogen bonding (XB) interactions between brominated electrophiles, including hexabromoacetone, and various anions. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations, particularly with the M06-2X functional, have proven effective for modeling these interactions, providing excellent geometries and energies that align well with experimental data. mdpi.comresearchgate.net

In a study investigating the complexes formed between R-Br electrophiles and chloride anions (Cl⁻), the geometries of the complexes were optimized in both the gas phase and in a dichloromethane (B109758) solvent model. mdpi.comresearchgate.net These calculations confirmed that the optimized structures represent true energy minima by ensuring the absence of imaginary vibrational frequencies. mdpi.com The analysis revealed a wide variation in the structural and thermodynamic features of these associations, ranging from weak supramolecular interactions to bonds approaching covalent character. mdpi.comresearchgate.net The degree of charge transfer from the anion to the R-Br electrophile was found to correlate with the changes in intramolecular (C-Br) and intermolecular (Br···Cl) bond lengths. mdpi.comresearchgate.net

The table below presents selected computational data for the halogen-bonded complex between hexabromoacetone and a chloride anion, as modeled in dichloromethane.

| Parameter | Value | Computational Method |

| Interaction Energy (ΔE) | -14.6 kcal/mol | M06-2X/6-311+G(d,p) |

| Intermolecular Distance (Br···Cl) | 2.898 Å | M06-2X/6-311+G(d,p) |

| C-Br Bond Length | 2.053 Å | M06-2X/6-311+G(d,p) |

| Charge Transfer (Cl → HBA) | 0.22 e | M06-2X/6-311+G(d,p) |

| This table is generated based on data and methodologies described in the literature. mdpi.comresearchgate.net |

These computational models demonstrate that the choice of a potent electrophile like hexabromoacetone allows for the gradual tuning of halogen bond strength and length, highlighting a fundamental connection between covalent and supramolecular bonding. researchgate.net

Theoretical Analysis of Thermochemical Parameters for Hexabromoacetone-Involved Reactions

Theoretical calculations are crucial for determining the thermochemical parameters of chemical reactions, such as reaction energies and energy barriers for elementary steps. nih.gov These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide quantitative insights into the feasibility and spontaneity of a reaction. According to the theory of absolute reaction rates, the reaction rate constant is directly related to the activation Gibbs free energy (ΔG*). sumitomo-chem.co.jp

For reactions involving hexabromoacetone, such as its use as a mediator in the conversion of carboxylic acids into amides, computational chemistry can model the entire reaction profile. lookchem.comsumitomo-chem.co.jp By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. diva-portal.orgsumitomo-chem.co.jp

Various computational methods, including Density Functional Theory (DFT) and high-level ab initio techniques like coupled-cluster (CC) theory, are employed to achieve accurate thermochemical data. nih.govchemrxiv.org The choice of method and basis set is critical for obtaining reliable results, and often requires benchmarking against experimental values or higher-level computations. chemrxiv.org Anharmonic corrections to zero-point energies and thermodynamic functions can further refine the accuracy of these calculations. nih.gov

The following table outlines key thermochemical parameters that are typically determined through theoretical analysis to characterize a reaction pathway.

| Thermochemical Parameter | Symbol | Significance |

| Enthalpy of Reaction | ΔH_rxn | Heat absorbed or released during the reaction. |

| Entropy of Reaction | ΔS_rxn | Change in disorder or randomness. |

| Gibbs Free Energy of Reaction | ΔG_rxn | Determines the spontaneity of the reaction. |

| Activation Energy | E_a | Minimum energy required to initiate the reaction. |

| Gibbs Free Energy of Activation | ΔG* | Determines the reaction rate. |

| This table describes fundamental thermochemical parameters relevant to the theoretical study of chemical reactions. nih.govsumitomo-chem.co.jp |

Electronic Structure Calculations for Elucidating Reaction Pathways

Electronic structure calculations are a cornerstone of computational chemistry, used to determine the wavefunctions of electrons in molecules. northwestern.edu This information is fundamental to understanding molecular structure, energy, and, critically, the mechanisms of chemical reactions. northwestern.edursc.org By mapping the potential energy surface, these calculations can identify intermediates and transition states, providing a step-by-step description of how reactants are converted to products. sumitomo-chem.co.jp

A significant reaction involving α-halo ketones like hexabromoacetone is the Favorskii rearrangement. wikipedia.orgnumberanalytics.com The mechanism is thought to proceed through the formation of an enolate, which then cyclizes to a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgdrhnsp.org This intermediate is subsequently attacked by a nucleophile, leading to the ring-opening and formation of the final carboxylic acid derivative. wikipedia.org

Electronic structure calculations, often using DFT methods, can model this entire pathway. diva-portal.org Key steps in such a computational study include:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates (enolate, cyclopropanone), and products.

Transition State Search: Locating the saddle points on the potential energy surface that correspond to the energy barriers between intermediates. This helps in determining the rate-limiting step of the reaction. diva-portal.org

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state correctly connects the intended reactant and product structures on the reaction pathway. numberanalytics.com

Through these calculations, researchers can analyze changes in charge distribution, bond orders, and molecular orbitals throughout the reaction, gaining a deep understanding of the electronic rearrangements that drive the transformation. researchgate.net This predictive power allows for the analysis of reaction mechanisms even for highly reactive or unstable species that are difficult to study experimentally. rsc.org

Applications and Emerging Roles of 1,1,1,3,3,3 Hexabromoacetone in Advanced Chemical Synthesis

Strategic Utility of Hexabromoacetone in Fine Chemical and Pharmaceutical Intermediate Synthesis

The reactivity of 1,1,1,3,3,3-hexabromoacetone makes it a key ingredient in the synthesis of high-value organic compounds, particularly those that serve as precursors to pharmaceuticals and other fine chemicals.

In the synthesis of complex pharmaceutical molecules, the creation of specific intermediates is a critical step. This compound plays a significant role in this area as a reagent for the preparation of drug intermediates. chemicalbook.com A primary application is its use in combination with triphenylphosphine (B44618) for the efficient conversion of benzyl (B1604629) alcohols into benzyl bromides. chemicalbook.com

Benzyl bromides are highly valuable intermediates in the pharmaceutical industry because they are effective alkylating agents, allowing for the introduction of a benzyl group into a target molecule. This functionality is a common structural motif in a wide range of biologically active compounds. While specific synthetic routes for every pharmaceutical are proprietary and varied, the preparation of such fundamental intermediates is a key step. The reaction facilitated by hexabromoacetone provides an alternative pathway for producing these essential building blocks.

Chemical "building blocks" are relatively simple molecules that can be combined to construct larger, more complex compounds. The synthesis of benzyl bromides from benzyl alcohols using this compound is a clear example of its utility in creating such foundational materials. chemicalbook.com These building blocks are essential for the modular and convergent synthesis strategies employed in modern medicinal chemistry.

The utility of halogenated acetones extends to the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. For instance, related compounds like 1,3-dibromoacetone (B16897) are used as raw material in the synthesis of quinaldine (B1664567) derivatives and propranolol (B1214883) hydrochloride, a drug used for cardiac treatment. scielo.br This highlights the importance of halogenated ketones as a class of reagents for producing versatile intermediates for drug synthesis.

Role of Hexabromoacetone as a Polymerization Inhibitor

Beyond its role in synthesis, this compound is also identified as a polymerization inhibitor. biosynth.com Polymerization inhibitors are chemical compounds added to reactive monomers to prevent their spontaneous self-polymerization. fujifilm.com This unwanted polymerization can occur during distillation, storage, or transportation, leading to product degradation and potentially hazardous exothermic reactions. fujifilm.com

The primary mechanism by which many inhibitors function is through radical scavenging. They react with and neutralize the free radicals that initiate the polymerization chain reaction, thereby terminating the process. While the specific mechanism for hexabromoacetone is not detailed in readily available literature, its function is crucial for stabilizing highly reactive monomers used in the production of polymers, UV inks, and photosensitive resins. fujifilm.com

Application of Hexabromoacetone in Analytical Methodologies for Compound Detection

This compound is also utilized in analytical chemistry for the detection of specific classes of compounds. It has been identified as a reagent in analytical methods designed for the detection of amines and primary alcohols. biosynth.com

In this context, hexabromoacetone likely functions as a derivatizing agent. Amines and alcohols are nucleophilic and can react with the electrophilic carbonyl carbon of hexabromoacetone. This reaction would form a new, larger molecule, or "derivative," which possesses significantly different chemical properties. The presence of six bromine atoms in the derivative would make it highly sensitive to detection by specific analytical instruments, such as a gas chromatograph equipped with an electron capture detector (GC-ECD), which is particularly effective at detecting halogenated compounds. This derivatization step allows for the highly selective and sensitive quantification of amines and alcohols in a sample.

Future Research Directions and Unexplored Reactivity of 1,1,1,3,3,3 Hexabromoacetone

Development of Novel Synthetic Applications for Hexabromoacetone

While the utility of 1,1,1,3,3,3-hexabromoacetone (HBA) in bromination reactions is well-established, its broader synthetic applications remain a fertile ground for investigation. Future research is anticipated to focus on harnessing its unique reactivity for the construction of complex molecular architectures.

One promising avenue is the exploration of HBA in cascade or domino reactions . These processes, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. wikipedia.orgub.edu The electrophilic nature of the carbonyl carbon and the presence of six bromine atoms could be exploited to initiate sequences of reactions, leading to the rapid assembly of intricate molecular frameworks. For instance, a reaction could be initiated by a nucleophilic attack on the carbonyl group, followed by intramolecular cyclizations involving the displacement of bromide ions.

Furthermore, the application of HBA in photocatalytic transformations represents a frontier with considerable potential. nsf.govnih.gov Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. nsf.gov HBA could potentially act as a precursor to bromine radicals under photocatalytic conditions, which could then participate in a variety of transformations beyond simple bromination, such as C-H functionalization of complex molecules.

Recent advancements in C-H functionalization reactions also open new doors for the application of HBA. rsc.orgrsc.orgmdpi.comnih.gov Directing group strategies could be employed to achieve site-selective bromination of complex substrates, providing a powerful tool for late-stage functionalization in drug discovery and materials science. The catalytic use of HBA in combination with transition metals could enable novel C-H activation pathways. rsc.org

| Potential Novel Application | Description | Key Research Focus |

| Cascade Reactions | Single-pot multi-step reactions for rapid molecular complexity. | Design of substrates and reaction conditions to trigger and control reaction cascades initiated by HBA. |

| Photocatalysis | Light-mediated generation of reactive species for novel transformations. | Investigation of HBA's behavior under various photocatalytic systems to generate and utilize bromine radicals in C-C and C-heteroatom bond formation. |

| C-H Functionalization | Direct and selective introduction of bromine atoms into C-H bonds. | Development of catalytic systems that utilize HBA for the site-selective bromination of complex organic molecules. |

Exploration of Hexabromoacetone's Role in Sustainable and Green Chemistry Initiatives

In an era increasingly focused on sustainable chemical manufacturing, evaluating and improving the green credentials of reagents like HBA is paramount. Future research will likely concentrate on integrating HBA into more environmentally benign synthetic protocols.

A key area of investigation will be the comprehensive life cycle assessment (LCA) of HBA as a reagent. elsevier.comupc.edufigshare.comdtu.dk This will involve evaluating the environmental impact of its synthesis, use, and disposal, providing a holistic view of its sustainability profile. Such an assessment will be crucial for identifying areas for improvement and for comparing its environmental footprint to alternative brominating agents.

The development of solvent-free and flow chemistry applications for HBA is another critical research direction. mdpi.com Eliminating or reducing the use of hazardous organic solvents is a core principle of green chemistry. mdpi.com Flow chemistry, with its enhanced safety and efficiency, offers a promising platform for conducting reactions with HBA in a more sustainable manner.

Moreover, exploring the potential of HBA in the synthesis of biodegradable polymers could open up new avenues for its application in green materials science. The introduction of bromine atoms can modify the properties of polymers, potentially enhancing their biodegradability or providing sites for further functionalization.

| Green Chemistry Initiative | Research Objective | Potential Impact |

| Life Cycle Assessment | To quantify the environmental footprint of HBA from cradle to grave. | Informing the development of greener synthesis and application protocols for HBA. |

| Solvent-Free/Flow Chemistry | To minimize solvent waste and improve reaction safety and efficiency. | Reducing the environmental impact of HBA-mediated reactions and enabling safer industrial-scale applications. |

| Biodegradable Polymers | To utilize HBA in the synthesis of environmentally friendly materials. | Creating new sustainable materials with tailored properties. |

Advanced Mechanistic Studies on Hexabromoacetone-Mediated Transformations

A deeper understanding of the mechanisms governing HBA-mediated reactions is essential for optimizing existing processes and discovering new reactivity. Advanced mechanistic studies will be crucial in this regard.

Kinetic isotope effect (KIE) studies can provide valuable insights into the rate-determining steps of reactions involving HBA. rsc.orghw.ac.uklibretexts.orgosti.govnih.gov By comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium), researchers can determine whether a particular C-H bond is broken in the slowest step of the reaction. This information is critical for understanding the mechanism of C-H functionalization reactions mediated by HBA.

The trapping of radical intermediates is another powerful technique for elucidating reaction mechanisms. nih.govchimia.chnih.govresearchgate.netharvard.edu Many reactions involving brominating agents are believed to proceed through radical pathways. By using radical traps, which are molecules that can react with and stabilize short-lived radical species, researchers can identify the specific radicals involved in a reaction, providing direct evidence for the proposed mechanism.

Computational investigations , particularly using Density Functional Theory (DFT), will play an increasingly important role in unraveling the intricate details of HBA's reactivity. mit.edusmu.edunih.govnih.govresearchgate.net DFT calculations can be used to model reaction pathways, predict the structures of transition states and intermediates, and calculate reaction energetics. This theoretical approach, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism at the molecular level.

| Mechanistic Study | Technique | Information Gained |

| Kinetic Isotope Effect | Isotopic labeling and kinetic analysis. | Identification of bond-breaking events in the rate-determining step. |

| Radical Trapping | Use of radical scavenging agents. | Direct detection and characterization of radical intermediates. |

| Computational Modeling | Density Functional Theory (DFT) calculations. | Elucidation of reaction pathways, transition state structures, and energetics. |

Design and Synthesis of New Hexabromoacetone-Based Reagents

Leveraging the unique structural and electronic properties of HBA, future research will likely focus on the design and synthesis of novel reagents with tailored reactivity and selectivity.

One exciting possibility is the development of chiral organocatalysts derived from the HBA scaffold . By introducing chiral moieties onto the HBA framework, it may be possible to create catalysts that can promote asymmetric transformations, leading to the selective formation of one enantiomer of a chiral product. This would be a significant advance, as asymmetric catalysis is a cornerstone of modern organic synthesis.

Furthermore, HBA can serve as a platform for the creation of new reagents for asymmetric halogenation . While HBA itself is an achiral molecule, it can be modified to create chiral brominating agents. These reagents could then be used to introduce bromine atoms into prochiral molecules with high enantioselectivity, providing access to valuable chiral building blocks.

Finally, the development of novel electrophilic brominating agents derived from HBA could lead to reagents with enhanced reactivity or selectivity. mdpi.com By modifying the electronic properties of the HBA molecule, for example, by introducing electron-withdrawing or electron-donating groups, it may be possible to fine-tune the reactivity of the bromine atoms, leading to new and improved bromination methods.

| Reagent Design Strategy | Goal | Potential Synthetic Utility |

| Chiral Organocatalysts | To create catalysts for asymmetric synthesis. | Enantioselective synthesis of complex molecules, including pharmaceuticals and natural products. |

| Asymmetric Halogenation Reagents | To develop reagents for stereoselective bromination. | Access to chiral building blocks for organic synthesis. |

| Novel Electrophilic Brominating Agents | To enhance reactivity and selectivity in bromination reactions. | More efficient and selective synthesis of brominated organic compounds. |

Q & A

Q. What are the recommended safety protocols for handling 1,1,1,3,3,3-Hexabromoacetone in laboratory settings?

- Methodological Answer : Due to its brominated structure, this compound likely poses flammability and toxicity risks. Implement engineering controls (e.g., fume hoods, local exhaust ventilation) and personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and flame-retardant lab coats. Avoid ignition sources, as brominated compounds often exhibit low flash points . In case of exposure, follow protocols for similar halogenated ketones: flush skin/eyes with water for 15 minutes and seek immediate medical attention .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm bromine substitution patterns (e.g., NMR for carbonyl group analysis). Gas chromatography-mass spectrometry (GC-MS) under splitless injection mode can assess purity, though derivatization may be needed for volatility enhancement. Elemental analysis (C, H, Br) validates stoichiometry, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What solvents and storage conditions optimize this compound’s stability during experiments?

- Methodological Answer : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent light-induced degradation and moisture absorption. Solubility data for analogous compounds (e.g., hexafluoroacetone) suggest compatibility with halogenated solvents (e.g., dichloromethane) and ethers. Avoid aqueous solutions unless stabilized, as hydrolysis may release HBr .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound?

- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., HBr, CO). Use density functional theory (DFT) simulations to predict bond dissociation energies and intermediate species. Compare experimental data (e.g., GC-MS of pyrolyzed samples) with computational results to map degradation mechanisms .

Q. What strategies resolve discrepancies in reported reactivity data for this compound across studies?

- Methodological Answer : Conduct reproducibility trials under controlled conditions (temperature, solvent, catalyst). Use meta-analysis to identify variables (e.g., trace moisture, impurities) affecting reactivity. Cross-validate with isotopic labeling (e.g., NMR) to track bromine participation in nucleophilic substitution reactions .

Q. What mechanistic insights exist regarding bromination efficiency in synthesizing this compound?

- Methodological Answer : Optimize bromination using Lewis acid catalysts (e.g., AlBr) to enhance electrophilic substitution at the carbonyl group. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediates. Compare regioselectivity with trichloroacetone analogs to assess steric and electronic effects of bromine .

Key Considerations

- Contradiction Management : Conflicting reactivity data may arise from solvent polarity or catalytic impurities. Standardize reaction conditions and employ high-purity reagents .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal to minimize environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.